Cas no 97600-39-0 (4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester)

4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester structure
97600-39-0 structure
Produktname:4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester
CAS-Nr.:97600-39-0
MF:C60H80O12
MW:993.27001953125
MDL:MFCD00145373
CID:61904
PubChem ID:87560587

4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester
    • Tetraethyl 4-tert-Butylcalix[4]arene-O,O',O'',O'''-tetraacetate
    • Sodium ionophore X
    • 4-tert-Butylcalix[4]arene-O,O',O'',O'''-tetraacetic Acid Tetraethyl Ester
    • aacetate
    • C60H80O12
    • BBL102985
    • STL556794
    • ABP001035
    • X3580
    • p-tert-Butylcalix[4]arene tetrakis(ethyl acetate)
    • 600T390
    • Sodium ionophore X, Selectophore(TM), function tested
    • 4-t-butylcalix[4]arene-tetraacetic acid tetraethyl ester
    • 4-TERT-BUTYLCALIX[4]ARENE-TETRAACETIC
    • Pentacyclo[19.3.1.13,7.19,13.115,19]octacosane, acetic acid deriv. (ZCI)
    • 4-tert-Butyl calix[4]arene-O,O′,O′′,O′′′-tetraacetic acid tetraethyl ester
    • 4-tert-Butylcalix[4]arenetetra-O-acetic acid tetraethyl ester
    • 4-tert-Butylcalix[4]arenetetraacetic acid tetraethyl ester
    • 5,11,17,23-Tetra-tert-butyl-25,26,27,28-tetrakis(2-ethoxy-2-oxoethoxy)calix[4]arene
    • CALX-B 4EA
    • tert-Butyl calix[4]arenetetraacetic acid tetraethyl ester
    • Tetrakis[(4-tert-butyl-2-methylenephenoxy)ethyl acetate]
    • 4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester
    • MDL: MFCD00145373
    • Inchi: 1S/C60H80O12/c1-17-65-49(61)33-69-53-37-21-39-27-46(58(8,9)10)29-41(54(39)70-34-50(62)66-18-2)23-43-31-48(60(14,15)16)32-44(56(43)72-36-52(64)68-20-4)24-42-30-47(59(11,12)13)28-40(55(42)71-35-51(63)67-19-3)22-38(53)26-45(25-37)57(5,6)7/h25-32H,17-24,33-36H2,1-16H3
    • InChI-Schlüssel: HZHADWCIBZZJNV-UHFFFAOYSA-N
    • Lächelt: O=C(COC1C2CC3C(OCC(OCC)=O)=C(CC4C(OCC(OCC)=O)=C(CC5C(OCC(OCC)=O)=C(CC=1C=C(C(C)(C)C)C=2)C=C(C(C)(C)C)C=5)C=C(C(C)(C)C)C=4)C=C(C(C)(C)C)C=3)OCC

Berechnete Eigenschaften

  • Genaue Masse: 992.56500
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 12
  • Schwere Atomanzahl: 72
  • Anzahl drehbarer Bindungen: 24
  • Komplexität: 1420
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomerzahl: nichts
  • XLogP3: 15.4
  • Topologische Polaroberfläche: 142
  • Oberflächenladung: 0

Experimentelle Eigenschaften

  • Farbe/Form: Nicht verfügbar
  • Dichte: 0.9747 (rough estimate)
  • Schmelzpunkt: 152.0 to 157.0 deg-C
  • Siedepunkt: 788.39°C (rough estimate)
  • Brechungsindex: 1.7500 (estimate)
  • PSA: 142.12000
  • LogP: 11.32080
  • Löslichkeit: Nicht verfügbar

4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester Sicherheitsinformationen

  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • Sicherheitshinweise: S22-S24/25

4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA01443-50mg
4-TERT-BUTYLCALIX[4]ARENE-TETRAACETIC ACID TETRAETHYL ESTER
97600-39-0 -
50mg
¥4558.0 2024-07-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
71747-50MG
4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester
97600-39-0
50mg
¥4011.82 2024-12-25
eNovation Chemicals LLC
D756905-25g
4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester
97600-39-0 96.0%
25g
$7790 2023-05-17
abcr
AB151011-1g
5,11,17,23-p-tert.Butyl-25,26,27,28-tetrakis-[(ethoxycarbonyl)methoxy]-calix[4]arene, 90%; .
97600-39-0 90%
1g
€535.10 2024-04-15
SHENG KE LU SI SHENG WU JI SHU
sc-252202-200mg
4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester,
97600-39-0 ≥96%
200mg
¥790.00 2023-09-05
Aaron
AR0034UC-25g
4-Tert-Butylcalix[4]Arene-Tetraacetic Acid Tetraethyl Ester
97600-39-0 97%
25g
$201.00 2025-01-21
Ambeed
A123445-5g
Tetraethyl 2,2',2'',2'''-((15,35,55,75-tetra-tert-butyl-1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetrayl)tetrakis(oxy))tetraacetate
97600-39-0 97%
5g
$63.0 2025-02-27
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT9398-250mg
ethyl 2-[[5,11,17,23-tetratert-butyl-26,27,28-tris(2-ethoxy-2-oxo-ethoxy)-25-pentacyclo[19.3.1.1³⁷.1⁹¹³.1¹⁵¹⁹]octacosa-1(25),3,5,7(26),9(27),10,12,15(28),16,18,21,23-dodecaenyl]oxy]acetate
97600-39-0 97%
250mg
¥720.0 2024-04-15
A2B Chem LLC
AB45144-1g
4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester
97600-39-0 97%
1g
$17.00 2024-07-18
1PlusChem
1P0034M0-1g
4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester
97600-39-0 97%
1g
$18.00 2025-02-19

4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Catalysts: Potassium carbonate ,  Potassium iodide Solvents: Acetone ;  0.5 h, reflux
1.2 4 d, reflux
Referenz
Improved method of synthesis for calixarene ester derivatives
Ge, Yun; Cal, Ya-hua; Yan, Chao-guo, Huaxue Shiji, 2005, 27(2), 111-112

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt → reflux; 5 d, reflux
Referenz
Efficient Synthesis of Water-Soluble Calixarenes Using Click Chemistry
Ryu, Eui-Hyun; Zhao, Yan, Organic Letters, 2005, 7(6), 1035-1037

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate ,  Sodium iodide Solvents: Acetone
Referenz
Selective extraction of Ga(III) with p-t-butylcalix[4]arene tetrahydroxamic acid
Chetry, Anup Basnet; Adhikari, Birendra Babu; Morisada, Shintaro; Kawakita, Hidetaka; Ohto, Keisuke, Solvent Extraction Research and Development, 2015, (2015), 25-35

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1.5 h, 67 °C
Referenz
Electrografting of calix[4]arenediazonium salts to form versatile robust platforms for spatially controlled surface functionalization
Mattiuzzi, Alice; Jabin, Ivan; Mangeney, Claire; Roux, Clement; Reinaud, Olivia; et al, Nature Communications, 2012, ,

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Potassium iodide Solvents: Acetone
1.2 Reagents: Thiosulfuric acid (H2S35SO3), sodium salt (1:2) Solvents: Water
1.3 Solvents: Dichloromethane
Referenz
A convenient approach of preparation of calix[4]arenes bearing ester pendants
Hu, Xu-Bo; Han, Xin-Xin; He, Jia-Qi; Huang, Hai; Cheng, Jin-Pei, Hecheng Huaxue, 2000, 8(2), 151-154

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone
Referenz
Synthesis, x-ray crystal structures, and cation-binding properties of alkyl calixaryl esters and ketones, a new family of macrocyclic molecular receptors
Arnaud-Neu, Francoise; Collins, Elizabeth M.; Deasy, Mary; Ferguson, George; Harris, Stephen J.; et al, Journal of the American Chemical Society, 1989, 111(23), 8681-91

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Potassium iodide Solvents: Acetonitrile ;  1 h, reflux
1.2 10 h, reflux
Referenz
The synthesis of p-tert-butylcalix[4]arene derivative of pyridinethiol
Kong, Xiao-wei; Jiang, Zhong-liang; Li, Qian-kun, Jingxi Yu Zhuanyong Huaxuepin, 2011, 19(10), 16-18

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Solvents: Acetone ;  reflux
Referenz
Novel anion receptors based on thiacalix[4]arene derivatives
Zlatuskova, Petra; Stibor, Ivan; Tkadlecova, Marcela; Lhotak, Pavel, Tetrahedron, 2004, 60(50), 11383-11390

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 d, reflux
Referenz
Solvent-Tunable Binding of Hydrophilic and Hydrophobic Guests by Amphiphilic Molecular Baskets
Zhao, Yan; Ryu, Eui-Hyun, Journal of Organic Chemistry, 2005, 70(19), 7585-7591

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  1 h, rt
1.2 16 h, rt
Referenz
N-Alkyl calix[4]azacrowns for the selective extraction of uranium
Wehbie, Moheddine; Arrachart, Guilhem; Le Goff, Xavier F.; Karame, Iyad; Pellet-Rostaing, Stephane, Dalton Transactions, 2018, 47(41), 14594-14603

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Potassium iodide Solvents: Acetone ;  20 h, 570 °C
Referenz
Luminescent behavior of pyrene-allied calix[4]arene for the highly pH-selective recognition and determination of Zn2+, Hg2+ and I-via the CHEF-PET mechanism: computational experiment and paper-based device
Sutariya, Pinkesh G.; Soni, Heni; Gandhi, Sahaj A.; Pandya, Alok, New Journal of Chemistry, 2019, 43(25), 9855-9864

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; rt; rt → 60 °C; 5 - 6 h, 60 °C
Referenz
Preparation of calixarene derivatives having ethoxycarbonylmethoxy group
, Japan, , ,

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Potassium iodide Solvents: Acetone ;  rt; 24 h, reflux; 7 d, reflux
Referenz
Preparation and investigation of temperature-responsive calix[4]arene-based molecular gels
Cai, Xiuqin; Xu, Yunhua; Yang, Rong; Yang, Hui, RSC Advances, 2017, 7(45), 28476-28482

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  90 min, 67 °C
Referenz
Materials graft-coated with amino-functionalized calixarenes directly anchored to the surface of the material
, World Intellectual Property Organization, , ,

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ;  20 h, 57 °C
Referenz
Design, synthesis and characterization of quinoline-pyrimidine linked calix[4]arene scaffolds as anti-malarial agents
Shah, Rahul B.; Valand, Nikunj N.; Sutariya, Pinkesh G.; Menon, Shobhana K., Journal of Inclusion Phenomena and Macrocyclic Chemistry, 2016, 84(1-2), 173-178

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone
Referenz
Calix[4]arenes with narrow rim 2-mercaptoethoxy substituents as potential precursor molecules for metallacages and sensors
Knoblauch, Stephan; Falana, O. Matthew; Nam, Jaewook; Roundhill, D. Max; Hennig, Horst; et al, Inorganica Chimica Acta, 2000, , 300-302

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  22 h, reflux
Referenz
Low-generation dendrimers with a calixarene core and based on a chiral C2-symmetric pyrrolidine as imino sugar mimics
Marradi, Marco; Cicchi, Stefano; Sansone, Francesco; Casnati, Alessandro; Goti, Andrea, Beilstein Journal of Organic Chemistry, 2012, 8, 951-957

Synthetic Routes 18

Reaktionsbedingungen
1.1 Catalysts: Potassium iodide Solvents: Acetonitrile ;  1 h, reflux
1.2 12 h, reflux
Referenz
The synthesis of p-tert-butylcalix[4]arene derivative of pyridinethiol
Jiang, Zhong-liang; Chen, Mu; Liu, Ming; Jin, Guo-hua, Huaxue Shiji, 2007, 29(12), 716-718

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ;  1 h, reflux
1.2 24 h, reflux
Referenz
Preparation of calixarene-based peptide conformation mimetics and their biological activity
, World Intellectual Property Organization, , ,

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Potassium fluoride Solvents: Acetonitrile ;  1 h, reflux
1.2 12 h, reflux
Referenz
Synthesis of sulfur containing calix[4]arene derivatives
Jiang, Zhong-liang; Zhang, Li, Jingxi Yu Zhuanyong Huaxuepin, 2009, 17(19), 23-24

4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester Raw materials

4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester Preparation Products

4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester Verwandte Literatur

Artikel empfehlen

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:97600-39-0)4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester
A1207577
Reinheit:99%
Menge:25g
Preis ($):203.0